molecular formula C10H10N2O B1403043 6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile CAS No. 1346576-02-0

6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile

Cat. No.: B1403043
CAS No.: 1346576-02-0
M. Wt: 174.2 g/mol
InChI Key: SMGBURLUQWAZGR-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile (IUPAC name: 6-cyclopropyl-4-methyl-2-oxo-1H-pyridine-3-carbonitrile) is a nicotinonitrile derivative with a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol. Its structure (SMILES: CC1=C(C(=O)NC(=C1)C2CC2)C#N) features a pyridine ring substituted with a cyclopropyl group at position 6, a hydroxyl group at position 2, a methyl group at position 4, and a nitrile group at position 3 (Fig. 1). The compound’s InChIKey (SMGBURLUQWAZGR-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .

The hydroxyl and nitrile groups contribute to its polarity and hydrogen-bonding capacity, while the cyclopropyl and methyl groups enhance lipophilicity and conformational rigidity. These properties make it a candidate for pharmaceutical and agrochemical research, particularly in targeting enzymes or receptors sensitive to steric and electronic modulation.

Properties

IUPAC Name

6-cyclopropyl-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-4-9(7-2-3-7)12-10(13)8(6)5-11/h4,7H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGBURLUQWAZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C2CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile involves several steps, typically starting with the cyclopropylation of a suitable precursor. The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the cyclopropyl ring. Detailed experimental procedures and outcomes can be found in specialized chemical synthesis literature.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. Detailed studies on its mechanism of action are ongoing, and more information is expected to emerge as research progresses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Nicotinonitrile Derivatives

Nicotinonitrile derivatives are studied for their diverse biological activities. Below is a comparative analysis of 6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile with structurally related compounds:

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Potential Applications
This compound 6-cyclopropyl, 2-hydroxy, 4-methyl C₁₀H₁₀N₂O Hydroxyl, nitrile, cyclopropyl Enzyme inhibition, drug leads
6-Amino-5-nitropicolinonitrile 6-amino, 5-nitro C₆H₄N₄O₂ Amino, nitro, nitrile Energetic materials, intermediates
6-(Azepan-1-yl)-4-methylnicotinonitrile 6-azepan, 4-methyl C₁₃H₁₇N₃O Azepan, nitrile Kinase inhibitors, CNS targets

Key Observations

Substituent Effects on Reactivity: The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to the amino group in 6-amino-5-nitropicolinonitrile, which may improve binding to polar enzyme active sites. However, the nitro group in the latter increases electrophilicity, making it reactive in coupling reactions .

Physicochemical Properties: The target compound’s logP (estimated ~1.8) is lower than that of 6-(azepan-1-yl)-4-methylnicotinonitrile (logP ~2.5) due to azepan’s larger hydrophobic ring . The hydroxyl group reduces membrane permeability compared to the methyl or azepan derivatives but increases aqueous solubility.

Biological Activity: Cyclopropyl-substituted nicotinonitriles are reported to inhibit cytochrome P450 enzymes due to their rigid structure, whereas azepan-substituted analogs show affinity for serotonin receptors . The nitro group in 6-amino-5-nitropicolinonitrile confers explosive properties, limiting its pharmaceutical utility but expanding its use in chemical synthesis .

Biological Activity

6-Cyclopropyl-2-hydroxy-4-methylnicotinonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a hydroxyl group and a cyclopropyl moiety, which may contribute to its unique biological activity. The structural formula can be represented as follows:

C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes and modulate biochemical pathways, particularly those involved in inflammation and cancer progression. The compound's mechanism of action may include:

  • Enzyme Inhibition : It acts as a tight-binding inhibitor for enzymes such as 15-prostaglandin dehydrogenase (15-PGDH), which is critical in prostaglandin metabolism. This inhibition leads to increased levels of prostaglandins, potentially enhancing tissue regeneration and reducing inflammatory responses .
  • Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways, influencing cell proliferation and apoptosis.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Properties : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. Its ability to induce apoptosis in these cells has been documented, showcasing its potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and mediators . This effect is particularly relevant in conditions such as colitis, where it has been shown to ameliorate disease severity .

Case Studies

Several case studies have investigated the efficacy and safety of this compound:

  • Colitis Model : In a murine model of colitis induced by dextran sodium sulfate (DSS), administration of the compound resulted in reduced colonic inflammation and improved histological scores compared to control groups. This study suggests its potential therapeutic application in inflammatory bowel diseases .
  • Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability, particularly in MCF7 (breast cancer) and HT29 (colon cancer) cell lines. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityMechanism
5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrileAnticancer, anti-inflammatoryEnzyme inhibition
4-Hydroxycoumarin derivativesAnticoagulant, anti-inflammatoryEnzyme modulation
Nicotinonitrile derivativesNeuroprotectiveReceptor interaction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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